Bienvenue dans la boutique en ligne BenchChem!

4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-methylbenzoate

APJ receptor antagonism β-arrestin recruitment assay negative control compound

This compound is a synthetic kojic acid-derived 4H-pyran-3-yl ester bearing a pyrimidin-2-ylsulfanyl methyl substituent at the 6-position and a 4-methylbenzoate ester at the 3-position (molecular formula C₁₈H₁₄N₂O₄S, MW 354.38). It belongs to the scaffold class from which the first potent small-molecule apelin (APJ) receptor functional antagonist, ML221 (4-nitrobenzoate analog), was discovered via high-throughput screening of the ~330,600-compound MLSMR collection.

Molecular Formula C18H14N2O4S
Molecular Weight 354.38
CAS No. 877635-31-9
Cat. No. B2373476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-methylbenzoate
CAS877635-31-9
Molecular FormulaC18H14N2O4S
Molecular Weight354.38
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NC=CC=N3
InChIInChI=1S/C18H14N2O4S/c1-12-3-5-13(6-4-12)17(22)24-16-10-23-14(9-15(16)21)11-25-18-19-7-2-8-20-18/h2-10H,11H2,1H3
InChIKeyGBMCYVOEHJIJTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-methylbenzoate (CAS 877635-31-9): Structural Identity and Compound Class for APJ Receptor Research Procurement


This compound is a synthetic kojic acid-derived 4H-pyran-3-yl ester bearing a pyrimidin-2-ylsulfanyl methyl substituent at the 6-position and a 4-methylbenzoate ester at the 3-position (molecular formula C₁₈H₁₄N₂O₄S, MW 354.38). It belongs to the scaffold class from which the first potent small-molecule apelin (APJ) receptor functional antagonist, ML221 (4-nitrobenzoate analog), was discovered via high-throughput screening of the ~330,600-compound MLSMR collection [1]. The compound's structure–activity relationship (SAR) was systematically characterized alongside ML221 and 26 additional benzoate ester analogs in the foundational APJ antagonist series [2].

Why Generic Substitution Fails: Para-Substituent Electronic Character Determines APJ Antagonist Activity in 4H-Pyran-3-yl Ester Scaffolds


Within this kojic acid-derived scaffold, the electronic nature of the para-substituent on the benzoate ester is the dominant determinant of APJ antagonism. The foundational SAR study established that an electron-withdrawing group at the 4-position is required for APJ functional antagonism; the 4-nitro analog (ML221) achieved an IC₅₀ of 1.75 μM, while the 4-methyl analog (this compound) and all other electron-donating or neutral para-substituents (4-OMe, 4-OEt, 4-OiPr, 4-OBu, 4-tBu, 4-F, 4-H) were inactive (IC₅₀ >79 μM) [1]. Furthermore, ML221 itself suffers from extremely poor plasma stability (<1% remaining after 1 hour) and liver microsomal stability (t₁/₂ <1 minute), limiting its translational utility and driving the search for metabolically stable analogs [2]. These findings demonstrate that compounds within this series cannot be arbitrarily interchanged—substituent identity dictates not only target potency but also the compound's suitability for specific experimental roles, including negative control applications and metabolic stability profiling.

Quantitative Evidence Guide: Point-by-Point Differentiation of 4-Methylbenzoate Analog (CAS 877635-31-9) Versus ML221 and Other Series Analogs


APJ Functional Antagonism: Complete Loss of Activity with 4-Methyl vs. 4-Nitro Substituent Enables Negative Control Utility

In a direct head-to-head comparison within the same β-arrestin recruitment assay, the 4-methylbenzoate analog (this compound, Table 1 Entry 10) exhibited no measurable APJ antagonism (IC₅₀ >79 μM), whereas the 4-nitrobenzoate analog ML221 (Entry 6) displayed potent concentration-dependent inhibition with an IC₅₀ of 1.75 ± 0.19 μM. Both compounds showed no activity at the angiotensin II type 1 (AT1) receptor (IC₅₀ >79 μM). The selectivity index for ML221 was >45-fold over AT1, while no selectivity index could be calculated for the 4-methyl analog due to its lack of activity at both receptors. This >45-fold potency differential between structurally near-identical analogs (single atom substitution: –CH₃ vs. –NO₂) was the largest binary contrast observed across all 27 entries in Table 1 [1].

APJ receptor antagonism β-arrestin recruitment assay negative control compound GPCR SAR

Structural Alert Avoidance: Absence of Nitro Group Eliminates Mutagenicity/Toxicity Liability Present in ML221

The 4-methylbenzoate analog replaces the nitro group present in ML221 with a methyl substituent. The aromatic nitro group is a well-established structural alert for mutagenicity and genotoxicity, classified as a primary toxicophore in multiple regulatory and medicinal chemistry frameworks. This structural alert is inherently absent in the 4-methylbenzoate compound. While no direct Ames test data are available for either compound in the published ML221 characterization, the nitro group in ML221 was explicitly flagged as an undesirable motif by the original discoverers, who stated that 'efforts immediately focused on replacing the undesirable 3-nitro-4-chloro motif due to the inherent electrophilic nature' [1]. The 4-methyl analog eliminates this electrophilic/nitro liability entirely while retaining the core scaffold geometry.

structural alert nitro group toxicity mutagenicity drug-likeness

Lipophilicity Modulation: Computed logP Shift Relative to ML221 Alters Predicted Permeability and Solubility Profile

The 4-methylbenzoate analog has a computed logP of 3.25 (XLogP3-based prediction) [1], representing a significant increase in lipophilicity compared to the 4-nitro analog ML221. While no experimentally determined logP value for ML221 has been published, the replacement of the polar nitro group (H-bond acceptor, dipolar) with a methyl group (hydrophobic, no H-bond capacity) is predicted to increase logP by approximately 0.7–0.9 log units based on well-established substituent π-value contributions (π –NO₂ ≈ –0.28 vs. π –CH₃ ≈ +0.56). The PAMPA permeability assay reported for ML221 showed moderate permeability (271.0 × 10⁻⁶ cm/s at pH 7.4), and the aqueous solubility was 25.5 μg/mL [2]. The increased lipophilicity of the 4-methyl analog would be expected to further elevate passive membrane permeability at the potential cost of reduced aqueous solubility relative to ML221.

lipophilicity logP permeability solubility physicochemical properties

Metabolic Stability Context: Ester Linkage Retained but Nitro-Associated Redox Metabolism Avoided

ML221 exhibits extremely poor metabolic stability: <1% of compound remaining after 1 hour in plasma, and a liver microsomal half-life of <1 minute, attributed primarily to esterase-mediated cleavage of the benzoate ester linkage [1]. The 4-methylbenzoate analog retains the identical ester linkage and is therefore predicted to be similarly susceptible to esterase-mediated hydrolysis. However, aromatic nitro groups are also substrates for nitroreductase-mediated metabolism, which can generate reactive nitroso and hydroxylamine intermediates that contribute to covalent protein binding and idiosyncratic toxicity. The absence of the nitro group in the 4-methyl analog eliminates this secondary metabolic liability. No experimental stability data have been published for the 4-methyl analog specifically; the above represents a class-level inference based on the shared ester scaffold and differential nitro group metabolism.

metabolic stability esterase liability plasma stability liver microsomes

Broad GPCR Selectivity Profile Inference: Confirmed Lack of Activity at AT1 and Predicted Low Off-Target Binding

The 4-methylbenzoate analog was tested in the same cell-based AT1 counter-screen as ML221 and showed no measurable activity (IC₅₀ >79 μM) at the angiotensin II type 1 receptor, the most closely related GPCR to APJ [1]. ML221 was counter-screened against 29 additional GPCRs and showed no significant binding activity except to κ-opioid and benzodiazepinone receptors (<50% and <70% inhibition at 10 μM, respectively) [1]. While the 4-methyl analog was not subjected to the full 29-GPCR panel, its lack of activity at both APJ and AT1—combined with the established SAR showing that electron-donating para-substituents uniformly abolish APJ engagement—supports the inference that this compound is unlikely to exhibit significant activity across the broader GPCR family. This contrasts with ML221, which retains measurable activity at two off-target GPCRs.

GPCR selectivity AT1 receptor off-target profiling counter-screening

Best-Fit Research and Industrial Application Scenarios for 4-Oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-Methylbenzoate (CAS 877635-31-9)


Chemically Matched Negative Control for ML221 in APJ Functional Assays and Phenotypic Screening

In any APJ-targeted experiment employing ML221 as a chemical probe, this 4-methyl analog provides the structurally closest possible inactive control compound. With the identical kojic acid-pyrimidinylthioether scaffold but a single atom change (–CH₃ replacing –NO₂) that abolishes APJ antagonism (IC₅₀ >79 μM vs. 1.75 μM for ML221), it enables rigorous discrimination between on-target APJ-mediated effects and off-target or non-specific compound effects. This usage aligns with established best practices for chemical probe validation, where a close structural analog inactive at the primary target is essential [1].

SAR Probe for Electronic Effects at the Benzoate Para-Position in Kojic Acid-Derived Scaffolds

The compound represents the electron-donating end of the para-substituent SAR continuum, serving as a key reference point for systematic exploration of electronic effects on APJ antagonism and other biological activities. With a computed logP of 3.25 and no electron-withdrawing character, it contrasts directly with ML221 (4-NO₂), the 4-cyano analog (IC₅₀ 6.59 μM), the 4-CF₃ analog (IC₅₀ 29.0 μM), and the 4-bromo analog (IC₅₀ 18.2 μM), all of which carry electron-withdrawing groups and show graded antagonist potency [1]. This compound completes the electronic landscape of the published SAR series.

Scaffold for Nitro-Free Analog Development in APJ and Kojic Acid Derivative Programs

For medicinal chemistry programs concerned with the genotoxicity and metabolic liabilities of aromatic nitro groups, this compound provides a pre-built scaffold that retains the core 4H-pyran-3-yl ester architecture with pyrimidin-2-ylsulfanyl methyl substitution while eliminating the nitro toxicophore. The 2025 metabolic stability study on ML221 analogs highlighted that esterase-mediated cleavage is a primary clearance mechanism (plasma stability <1% at 1 h, liver microsome t₁/₂ <1 min for ML221) [2]. The 4-methyl analog can serve as a starting point for exploring amide, ether, or sulfonate bioisosteric replacements of the ester linkage—a strategy validated in that study—without the confounding factor of nitro group metabolism.

Reference Compound for Physicochemical Property Benchmarking in Kojic Acid Ester Libraries

With a computed logP of 3.25 (XLogP3) [3]—positioned at the more lipophilic end of the kojic acid ester series—this compound serves as a physicochemical benchmark for comparing permeability, solubility, and non-specific binding trends across analog sets. The published ADME parameters for ML221 (aqueous solubility 25.5 μg/mL, PAMPA permeability 271.0 × 10⁻⁶ cm/s, plasma protein binding 99.1%) [4] provide a reference frame against which the 4-methyl analog's property shifts can be evaluated, supporting informed library design and compound procurement decisions in both academic and industrial settings.

Quote Request

Request a Quote for 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-methylbenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.